2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a pyrrolidine ring, a chlorophenoxy group, and a dimethylpyrimidinylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Chlorophenoxy Group: This step involves the substitution reaction where a chlorophenol derivative reacts with the pyrrolidine intermediate.
Attachment of the Dimethylpyrimidinylamine Moiety: This final step involves the coupling of the pyrrolidine derivative with a dimethylpyrimidinylamine precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.
Chlorophenoxy Derivatives: Compounds such as 2-chlorophenoxyacetic acid and its derivatives.
Dimethylpyrimidinylamine Derivatives: Compounds like N,N-dimethylpyrimidin-2-amine.
Uniqueness
2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
2-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-20(2)15-7-9-18-16(19-15)21-10-8-12(11-21)22-14-6-4-3-5-13(14)17/h3-7,9,12H,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYZOHSVFALEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCC(C2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.